N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and sulfanyl functional groups
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . This means it enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of the receptor.
Pharmacokinetics
The compound has been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species . .
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be efficacious in preclinical rodent models of Parkinson’s disease , suggesting it may have neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-methylbenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: Shares similar functional groups but differs in the sulfonamide moiety.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a pyrazolo[4,3-b]pyridine core, offering different biological activities.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of chloro, fluoro, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLPDNADAPCDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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